molecular formula C22H36N8O11 B12102314 Hamburger Pentapeptide

Hamburger Pentapeptide

Cat. No.: B12102314
M. Wt: 588.6 g/mol
InChI Key: KQDIGHIVUUADBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hamburger Pentapeptide, also known as Human IgE Pentapeptide, is a synthetic peptide composed of the amino acids aspartic acid, serine, aspartic acid, proline, and arginine (Asp-Ser-Asp-Pro-Arg). It was first reported by R.N. Hamburger in 1975 and has been studied for its potential inhibitory effects on the Prausnitz-Küstner reaction, a classic test for allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hamburger Pentapeptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. The amino acids are protected with specific groups to prevent unwanted reactions. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired peptide sequence is obtained .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Hamburger Pentapeptide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution reactions can yield peptide analogs with altered sequences .

Scientific Research Applications

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating immune responses, particularly in allergic reactions.

    Medicine: Explored as a potential therapeutic agent for inhibiting IgE-mediated allergic reactions.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Hamburger Pentapeptide involves its interaction with IgE receptors on mast cells and basophils. By binding to these receptors, the peptide can inhibit the binding of IgE antibodies, thereby preventing the release of histamine and other mediators involved in allergic reactions. This inhibition reduces the severity of allergic responses .

Comparison with Similar Compounds

Hamburger Pentapeptide can be compared with other similar peptides, such as:

Uniqueness: this compound is unique due to its specific sequence and its potential to inhibit IgE-mediated allergic reactions. Unlike other peptides, it has been specifically designed and studied for its immunomodulatory effects .

Properties

IUPAC Name

2-[[1-[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N8O11/c23-10(7-15(32)33)17(36)29-13(9-31)18(37)28-12(8-16(34)35)20(39)30-6-2-4-14(30)19(38)27-11(21(40)41)3-1-5-26-22(24)25/h10-14,31H,1-9,23H2,(H,27,38)(H,28,37)(H,29,36)(H,32,33)(H,34,35)(H,40,41)(H4,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDIGHIVUUADBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N8O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866906
Record name alpha-Aspartylseryl-alpha-aspartylprolyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.